

## (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH chemical structure and properties

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Compound of Interest

(D-Ser4,D-Ser(tBu)6,Azagly10)LHRH

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# An In-depth Technical Guide on (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of the luteinizing hormone-releasing hormone (LHRH) analogue, **(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH**. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Properties**

(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic decapeptide analogue of the naturally occurring LHRH. Its structure has been modified at three positions to alter its biological activity and pharmacokinetic profile compared to the native hormone. The modifications include the substitution of glycine at position 4 with a D-serine, the substitution of glycine at position 6 with a D-serine bearing a tert-butyl group, and the replacement of the C-terminal glycine amide with an azaglycine amide.

The peptide sequence is pGlu-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2.

Chemical Structure:



#### chem

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Caption: 2D Chemical Structure of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH.

#### Physicochemical Properties:

Property	Value
Molecular Formula	C59H84N18O14
Molecular Weight	1269.41 g/mol
Canonical SMILES	CCC(C)INVALID-LINKNC(=O)INVALID-LINKNC(=O)  [C@H]1CCC(=O)N1">C@HC(=O)NINVALID-LINKC(=O)NINVALID-LINKC(=O)NINVALID-LINKC(=O)NINVALID-LINKC(=O)NINVALID-LINKC(=O)NINVALID-LINKC(=O)N1CCC[C@H]1C(=O)NNC(N)=O

## **Biological Activity and Pharmacological Properties**

As an analogue of LHRH, **(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH** is expected to act as a potent agonist at the gonadotropin-releasing hormone receptor (GnRHR). The structural modifications are designed to increase its binding affinity and prolong its half-life compared to native LHRH.

#### Quantitative Biological Data:

Specific quantitative data for **(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH**, such as GnRH receptor binding affinity (Ki or IC50), in vitro potency for LH and FSH release (ED50), and detailed pharmacokinetic parameters, are not readily available in the public domain. However, potent LHRH super-agonists typically exhibit the following characteristics:



Parameter	Typical Range for Potent LHRH Agonists
GnRH Receptor Binding Affinity (Ki)	Sub-nanomolar to low nanomolar range
In Vitro LH Release (ED50)	Picomolar to low nanomolar range
In Vitro FSH Release (ED50)	Picomolar to low nanomolar range
In Vivo Potency	>100 times the potency of native LHRH
Pharmacokinetic Half-life	Significantly longer than native LHRH (minutes vs. hours)

Note: The values in the table above are representative of potent LHRH agonists and are provided for reference only. They are not the specific, experimentally determined values for **(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH**.

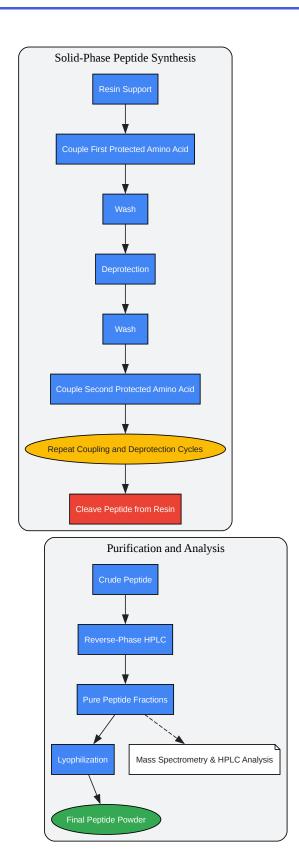
## **Signaling Pathways**

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells, LHRH agonists like **(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH** initiate a cascade of intracellular signaling events. This ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).









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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com